molecular formula C17H21F2N3O B5578272 N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide

N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5578272
M. Wt: 321.36 g/mol
InChI Key: COFXXHGCDIHMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, commonly known as DFEPM, is a novel compound that has gained attention in the scientific community due to its promising potential as a therapeutic agent.

Scientific Research Applications

DFEPM has shown promising potential as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders. It has been found to have anti-tumor properties, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, DFEPM has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In the field of neuroscience, DFEPM has been found to have neuroprotective properties, with studies showing that it can protect against neuronal damage.

Mechanism of Action

DFEPM is thought to exert its therapeutic effects through its interaction with the CB1 and CB2 receptors of the endocannabinoid system. It has been found to act as a partial agonist of these receptors, leading to the modulation of various signaling pathways. Additionally, DFEPM has been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
DFEPM has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, DFEPM has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In terms of physiological effects, DFEPM has been found to have neuroprotective properties, protecting against neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using DFEPM in lab experiments is its specificity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, DFEPM has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using DFEPM is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on DFEPM. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to investigate its anti-tumor properties and its potential as a cancer treatment. Additionally, there is interest in exploring the potential of DFEPM as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate its neuroprotective properties and its potential as a treatment for these disorders. Finally, there is interest in developing analogs of DFEPM with improved solubility and potency, which could lead to the development of more effective therapeutic agents.

Synthesis Methods

DFEPM can be synthesized through a multistep process involving the reaction of 2,4-difluorophenylacetonitrile with isobutylmagnesium bromide, followed by reaction with 1-methyl-1H-pyrazole-5-carboxylic acid. The resulting compound is then reacted with ethyl chloroformate to yield DFEPM.

properties

IUPAC Name

N-[1-(2,4-difluorophenyl)ethyl]-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O/c1-10(2)7-13-9-16(22(4)21-13)17(23)20-11(3)14-6-5-12(18)8-15(14)19/h5-6,8-11H,7H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFXXHGCDIHMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)NC(C)C2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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